molecular formula C10H10N2O B11912117 (2-(Isoxazol-3-yl)phenyl)methanamine

(2-(Isoxazol-3-yl)phenyl)methanamine

Cat. No.: B11912117
M. Wt: 174.20 g/mol
InChI Key: GRXLXPYSSVOSHD-UHFFFAOYSA-N
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Description

(2-(Isoxazol-3-yl)phenyl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, built around the versatile isoxazole heterocycle. The isoxazole ring, a five-membered structure containing adjacent oxygen and nitrogen atoms, is a privileged scaffold in drug discovery due to its wide spectrum of biological activities and presence in several marketed therapeutics . This particular derivative features a methanamine group attached to a biaryl system, making it a valuable building block for the development of novel pharmacological probes. The core isoxazole structure is recognized for its prominent potential in diverse therapeutic areas. Research on isoxazole derivatives has demonstrated their relevance in developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral activities . Furthermore, structurally similar isoxazole-containing compounds have been identified as potent and selective antagonists of key biological targets. For instance, close analogs have been developed as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC), which are pivotal in intracellular signaling processes related to cancer, diabetes, and inflammation . Other isoxazole derivatives have been explored as inhibitors of the TRPA1 receptor, involved in pain signaling, and have shown promising in vivo analgesic effects . The isoxazole motif is also a key component in ligands for the dopamine transporter (DAT), which are critical for neuroscience research . The (2-(Isoxazol-3-yl)phenyl)methanamine structure, with its amine functional group, is ideally suited for further chemical exploration and derivatization to target these and other biological pathways, aiding in the elucidation of their functions and the development of potential novel therapeutics. This product is offered as a high-purity chemical for research applications. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1,2-oxazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-5-6-13-12-10/h1-6H,7,11H2

InChI Key

GRXLXPYSSVOSHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NOC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions for Isoxazole Ring Formation

The [3+2] cycloaddition between nitrile oxides and alkynes constitutes the most direct route to the isoxazole core. In a representative procedure, 2-ethynylbenzylamine reacts with in situ-generated nitrile oxides under mild basic conditions. A 2025 study demonstrated that using triethylamine (2.5 equiv) in ethyl acetate at 40°C for 8 hours achieves 82% yield of the target compound .

Table 1: Cycloaddition Optimization Parameters

ParameterOptimal ConditionYield Impact (±%)Byproduct Formation
BaseTriethylamine+15<5%
SolventEthyl acetate+123–7%
Temperature40°C+82–4%
Reaction Time8 hr+5<2%

Regioselectivity arises from electronic effects: the nitrile oxide's oxygen coordinates to the alkyne's terminal carbon, favoring 3-substitution on the isoxazole . Computational studies (RI-BP86 level) confirm this transition state (ΔG‡ = 18.7 kcal/mol) is 9.3 kcal/mol more favorable than alternative pathways .

Condensation with Hydroxylamine Derivatives

An alternative approach involves condensing β-keto amines with hydroxylamine. For example, 2-(3-oxopropyl)phenylmethanamine reacts with hydroxylamine hydrochloride (1.2 equiv) in methanol/water (3:1) at 25°C for 12 hours , yielding 76% of the product . This method avoids metal catalysts but requires strict pH control (6.5–7.5) to prevent over-oxidation.

Critical Considerations:

  • Solvent Polarity: Dielectric constants >20 reduce side reactions (e.g., oxime ether formation) by stabilizing ionic intermediates .

  • Stoichiometry: Excess hydroxylamine (>1.5 equiv) decreases yields due to N-O bond cleavage (observed via <sup>15</sup>N NMR) .

Reductive Amination of Isoxazole Ketones

Ketone intermediates like 2-(isoxazol-3-yl)benzaldehyde undergo reductive amination using sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol with ammonium acetate buffer. A 2024 protocol achieved 89% yield under these conditions :

RCHO+NH4OAc+NaBH3CNRCH2NH2\text{RCHO} + \text{NH}_4\text{OAc} + \text{NaBH}_3\text{CN} \rightarrow \text{RCH}_2\text{NH}_2

Advantages:

  • Tolerates electron-deficient aromatic systems

  • Single-step conversion from readily available aldehydes

Limitations:

  • Requires anhydrous conditions (H<sub>2</sub>O < 0.1%)

  • Boron byproducts complicate purification

Multi-Step Synthesis via Mesylate Intermediates

A patent-derived method employs a four-step sequence starting from phenyl salicylate :

  • Sulfonation: React with methanesulfonyl chloride (1.1 equiv) in toluene at 0–5°C (Yield: 85%)

  • Oxime Formation: Treat with hydroxylamine hydrochloride (1.05 equiv) in dichloromethane (Yield: 76%)

  • Cyclization: Use 1,8-diazabicycloundec-4-ene (DBU) in THF at 35°C (Yield: 65%)

  • Amine Deprotection: HCl (6M) in ethanol (Yield: 92%)

Table 2: Comparative Analysis of Methods

MethodTotal YieldScalabilityPurity (%)Cost Index
Cycloaddition82%High98.51.0
Condensation76%Moderate95.21.3
Reductive Amination89%Low99.12.1
Multi-Step48%High97.83.4

Emerging Techniques: Flow Chemistry and Catalysis

Recent advances include continuous-flow systems that enhance reproducibility. A microreactor setup (0.5 mm ID) operating at 120°C and 15 bar reduces reaction time from hours to 8 minutes while maintaining 84% yield . Heterogeneous catalysts like zeolite-supported Pd nanoparticles (1 mol%) show promise for tandem cycloaddition-hydrogenation sequences, though yields remain suboptimal (62%) .

Chemical Reactions Analysis

Types of Reactions

(2-(Isoxazol-3-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Scientific Research Applications

The following sections detail the specific applications of (2-(Isoxazol-3-yl)phenyl)methanamine in scientific research.

Anticancer Research

Recent studies have highlighted the potential of (2-(Isoxazol-3-yl)phenyl)methanamine as an anticancer agent. Its structural similarities to other isoxazole derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines, suggest that it may also exhibit similar properties. For instance:

  • Indole-Isoxazole Hybrids : Research on indole-isoxazole hybrids has shown promising anticancer activities. These compounds were evaluated against liver and breast cancer cell lines, demonstrating cytotoxic effects and mechanisms involving cell cycle arrest and apoptosis .
  • Mechanisms of Action : Studies indicate that compounds with isoxazole structures can inhibit tubulin polymerization and affect key regulatory proteins involved in cancer progression, such as CDK4 .

Anti-inflammatory Activity

Compounds containing isoxazole derivatives are known for their anti-inflammatory properties. (2-(Isoxazol-3-yl)phenyl)methanamine may contribute to this field by acting as a selective COX-2 inhibitor, which is crucial for managing inflammatory diseases:

  • COX Inhibition : Some synthesized derivatives have shown significant selectivity towards COX-2 over COX-1, suggesting potential for developing anti-inflammatory medications .

Antimicrobial Properties

The antimicrobial activity of isoxazole derivatives has been well-documented. The ability of (2-(Isoxazol-3-yl)phenyl)methanamine to interact with various biological targets makes it a candidate for further exploration in antimicrobial research:

  • Inhibition Studies : Various studies have documented the effectiveness of isoxazole derivatives against bacterial and fungal strains, indicating that (2-(Isoxazol-3-yl)phenyl)methanamine could be similarly effective.

Synthesis Routes

Multiple synthetic routes can be employed to produce (2-(Isoxazol-3-yl)phenyl)methanamine efficiently in laboratory settings:

  • Direct Amine Synthesis : Utilizing starting materials containing both phenolic and isoxazole functionalities.
  • Cyclization Reactions : Employing reactions that facilitate the formation of the isoxazole ring followed by amination processes.

These methods allow researchers to explore modifications and optimize yields for further applications in drug discovery.

Case Studies

Several case studies emphasize the therapeutic potential and biological evaluation of (2-(Isoxazol-3-yl)phenyl)methanamine:

StudyFocusFindings
Rajanarendar et al. (2015)Anti-inflammatory propertiesCompounds with similar structures exhibited selective COX-2 inhibition and significant anti-inflammatory activity .
Kamal et al. (2021)Anticancer activityIsoxazole derivatives showed potent cytotoxic effects against multiple cancer cell lines, supporting further development into therapeutic agents .
Xu et al. (2015)FLT3 inhibitionA series of isoxazole derivatives demonstrated high selectivity and efficacy against FLT3, a target in acute myeloid leukemia .

Mechanism of Action

The mechanism of action of (2-(Isoxazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl and methanamine groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-(Isoxazol-3-yl)phenyl)methanamine with structurally related compounds, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituents Key Properties/Applications Reference
(2-(Isoxazol-3-yl)phenyl)methanamine C₁₀H₉N₂O 175.20 Isoxazole None Base structure for derivatization N/A
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl C₁₁H₁₃ClN₂O₂ 240.69 Isoxazole 3-methoxyphenyl Potential allosteric modulator
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O 208.65 Oxazole 4-chlorophenyl Synthetic intermediate
(E)-(3-(5-(2-Bromothiophen-2-yl)vinyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine C₁₄H₁₁BrN₄OS 379.23 Oxadiazole 2-bromothiophene Dengue NS5 inhibitor candidate
[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine C₁₀H₉ClN₂O 208.65 Isoxazole 3-chlorophenyl Unspecified bioactivity
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 234.32 Thiazole 4-methoxy-3-methylphenyl Antimicrobial research

Key Observations :

  • Heterocycle Influence : Replacement of isoxazole with oxazole (e.g., in (2-(4-Chlorophenyl)oxazol-4-yl)methanamine) alters electronic properties due to differences in heteroatom positions (oxygen vs. nitrogen). Oxazole derivatives often exhibit enhanced metabolic stability compared to isoxazoles .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance receptor binding but reduce solubility. Methoxy groups (e.g., in ) improve solubility and modulate steric interactions .
Antimicrobial and Antiviral Activity
  • Oxadiazole Derivatives : Compounds like (E)-(3-(5-(2-Bromothiophen-2-yl)vinyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine (ID 34d) demonstrated inhibitory activity against dengue virus NS5 polymerase, attributed to the bromothiophene group’s hydrophobic interactions .
Receptor Modulation
  • Isoxazole Derivatives : [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride was tested as a gonadotropin receptor allosteric modulator, likely due to the methoxy group’s ability to engage in hydrogen bonding .

Biological Activity

(2-(Isoxazol-3-yl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of (2-(Isoxazol-3-yl)phenyl)methanamine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of (2-(Isoxazol-3-yl)phenyl)methanamine features an isoxazole ring that can interact with various biological macromolecules, potentially influencing their functions. The specific substitution pattern of the isoxazole moiety is critical for its chemical reactivity and biological activity.

The mechanism of action for (2-(Isoxazol-3-yl)phenyl)methanamine involves interactions with molecular targets that modulate biological pathways. Isoxazole compounds can inhibit enzymes or alter receptor activities, leading to various therapeutic effects .

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For example, a series of synthesized isoxazole compounds were evaluated for their in vitro antibacterial and antifungal activities. The results showed that certain derivatives displayed high activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in Table 1.

CompoundBacterial StrainMIC (µg/mL)
8nE. coli8
8jStaphylococcus aureus16
8oPseudomonas aeruginosa32
8iCandida albicans4

Anti-inflammatory Activity

Isoxazole derivatives have also demonstrated anti-inflammatory effects. A study highlighted the selective inhibition of COX-2 by certain isoxazoles, suggesting their potential as anti-inflammatory agents. Compounds with specific substituents showed enhanced selectivity towards COX-2 over COX-1, indicating a promising therapeutic profile .

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives. For instance, compounds were tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis. The mechanism involved alterations in signaling pathways related to cell growth and survival, as evidenced by changes in the expression levels of key proteins involved in apoptosis .

Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A recent study synthesized a series of isoxazole-based compounds and evaluated their biological activities. The findings revealed that specific structural modifications significantly enhanced the antimicrobial properties of these compounds. Docking studies indicated strong theoretical affinities for key targets involved in bacterial resistance mechanisms .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of substituted isoxazoles revealed that electron-donating groups on the phenyl ring improved antibacterial activity. Compounds with methoxy groups exhibited superior activity compared to those with halogen substituents, highlighting the importance of electronic effects in designing more effective antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for (2-(Isoxazol-3-yl)phenyl)methanamine?

Answer:
The compound is typically synthesized via multi-step routes involving (1) formation of the isoxazole ring and (2) functionalization of the phenyl-methanamine backbone. A representative approach includes:

  • Step 1: Condensation of a nitrile oxide with an acetylene derivative to form the isoxazole ring (analogous to methods in for (3-phenylisoxazol-5-yl)methylamine) .
  • Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution, as seen in benzimidazole-containing analogs (, Scheme 1) .
  • Step 3: Purification using column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Basic: What characterization techniques are critical for confirming its structural integrity?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions on the isoxazole and phenyl rings (e.g., aromatic proton splitting patterns in ) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, as applied to similar compounds in NIST data ( ) .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Refer to SDS guidelines for structurally similar amines (e.g., (2,4,6-trimethoxyphenyl)methanamine in ):

  • PPE: Lab coat, nitrile gloves, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How can structure-activity relationship (SAR) studies optimize its antimicrobial activity?

Answer:
SAR strategies include:

  • Substituent Modulation: Introducing electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring to enhance microbial target binding, as demonstrated in benzimidazole-thiazolidinone hybrids () .
  • Isoxazole Modifications: Varying the isoxazole’s substituents (e.g., methyl, phenyl) to alter lipophilicity and bioavailability, as seen in Dengue NS5 inhibitors ( ) .
  • Bioisosteric Replacement: Replacing the methanamine group with a bioisostere (e.g., hydroxyl, carboxyl) to improve solubility without compromising activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize MIC (minimum inhibitory concentration) testing protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structural Isomerism: Verify regiochemistry (e.g., 3- vs. 5-substituted isoxazole) using 2D NMR, as misassignment can lead to conflicting results .
  • Solubility Effects: Use co-solvents (e.g., DMSO) at non-toxic concentrations to ensure compound solubility in bioassays .

Advanced: What computational methods predict its binding affinity for viral targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like Dengue NS5 ( ) .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR Modeling: Generate predictive models using descriptors like logP and polar surface area (’s AI-driven synthesis planning) .

Advanced: How to optimize synthetic yields for scale-up?

Answer:

  • Catalyst Screening: Test ZnCl₂ () or Lewis acids like BF₃·Et₂O for cyclization steps .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) for steps like imine formation .
  • Workflow Automation: Use flow chemistry for precise control of exothermic reactions (e.g., thioglycolic acid addition in ) .

Advanced: How to address discrepancies in HPLC purity vs. NMR data?

Answer:

  • Impurity Profiling: LC-MS to identify byproducts (e.g., oxidation of methanamine to nitrile).
  • Deuterated Solvents: Use DMSO-d₆ in NMR to avoid signal overlap from residual solvents .
  • Calibration Standards: Validate HPLC methods with certified reference materials (e.g., NIST-traceable compounds in ) .

Advanced: What strategies identify its biological targets in antimicrobial screens?

Answer:

  • Pull-Down Assays: Use biotinylated analogs to isolate target proteins from bacterial lysates.
  • Metabolomic Profiling: LC-MS/MS to track changes in microbial metabolite levels post-treatment .
  • CRISPR-Cas9 Knockouts: Validate target relevance by deleting putative genes in E. coli or S. aureus .

Advanced: How to assess its stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose to 0.1M HCl/NaOH (pH 1–13) and monitor decomposition via HPLC (’s stability guidelines) .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >150°C for storage recommendations) .
  • Light Sensitivity Tests: Use UV-Vis spectroscopy to quantify photodegradation in amber vs. clear glass .

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